

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromonicotinamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromonicotinamide**

Cat. No.: **B182952**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinamide, a halogenated derivative of nicotinamide, is a compound of significant interest in medicinal chemistry and drug development. Its structural features suggest potential roles as a modulator of key enzymatic pathways, including those involving poly(ADP-ribose) polymerase (PARP) and the NAD⁺ salvage pathway. This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Bromonicotinamide**, detailed experimental protocols for their determination, and a visualization of its relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development efforts involving this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Identity and Structure

Property	Value	Source
IUPAC Name	5-bromopyridine-3-carboxamide	--INVALID-LINK--
Synonyms	5-Bromo-3-pyridinecarboxamide, 5-Bromonicotinic acid amide	--INVALID-LINK--
CAS Number	28733-43-9	--INVALID-LINK--
Molecular Formula	C6H5BrN2O	--INVALID-LINK--
Molecular Weight	201.02 g/mol	--INVALID-LINK--
Canonical SMILES	C1=C(C=NC=C1Br)C(=O)N	--INVALID-LINK--
InChI	InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H, (H2,8,10)	--INVALID-LINK--

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of **5-Bromonicotinamide**. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.

Property	Value	Method	Source
Melting Point	219-223 °C	Experimental	--INVALID-LINK--
Boiling Point	315.5 ± 27.0 °C	Predicted	--INVALID-LINK--
Density	1.710 ± 0.06 g/cm³	Predicted	--INVALID-LINK--
pKa	14.21 ± 0.50	Predicted	--INVALID-LINK--
logP	0.4	Computed	--INVALID-LINK--
Solubility	Information not readily available. Qualitative assessment suggests solubility in organic solvents.	-	-
Appearance	Off-white to light pink powder	-	--INVALID-LINK--

Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections detail standardized experimental protocols for measuring the key parameters of **5-Bromonicotinamide**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which **5-Bromonicotinamide** transitions from a solid to a liquid.

Materials:

- **5-Bromonicotinamide** sample
- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the **5-Bromonicotinamide** sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
- Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
- Firmly tap the bottom of the capillary tube on a hard surface to ensure the sample is tightly packed.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting initially to approximate the melting point.
- Once the approximate melting point is known, allow the apparatus to cool.
- Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
- Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample has melted (T2).
- The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-2 °C).[\[1\]](#)

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of **5-Bromonicotinamide** in various solvents.

Materials:

- **5-Bromonicotinamide** sample
- A selection of solvents (e.g., water, ethanol, DMSO, acetone)

- Small, sealable vials or test tubes
- Analytical balance
- Vortex mixer or shaker bath
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Prepare a series of vials, each containing a known volume of a specific solvent.
- Add an excess amount of **5-Bromonicotinamide** to each vial to create a saturated solution.
- Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the vials to pellet the undissolved solid.
- Carefully extract a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
- Quantify the concentration of **5-Bromonicotinamide** in the diluted sample using a pre-calibrated analytical method.
- Calculate the original concentration in the saturated solution to determine the solubility in that solvent, typically expressed in mg/mL or mol/L.

Partition Coefficient (logP) Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient (logP) of **5-Bromonicotinamide**, a measure of its lipophilicity.

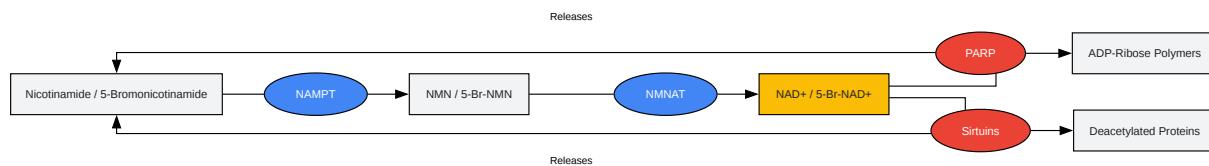
Materials:

- **5-Bromonicotinamide** sample
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- Vortex mixer or shaker
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Prepare a stock solution of **5-Bromonicotinamide** in either water or n-octanol.
- In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol phase and the aqueous phase.
- Add a known amount of the **5-Bromonicotinamide** stock solution to the biphasic system.
- Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
- Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
- Carefully withdraw a sample from both the n-octanol and aqueous layers.
- Determine the concentration of **5-Bromonicotinamide** in each phase using a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$

[Concentration]aqueous.


- The logP is the base-10 logarithm of the partition coefficient: $\log P = \log_{10}(P)$.

Biological Context and Signaling Pathways

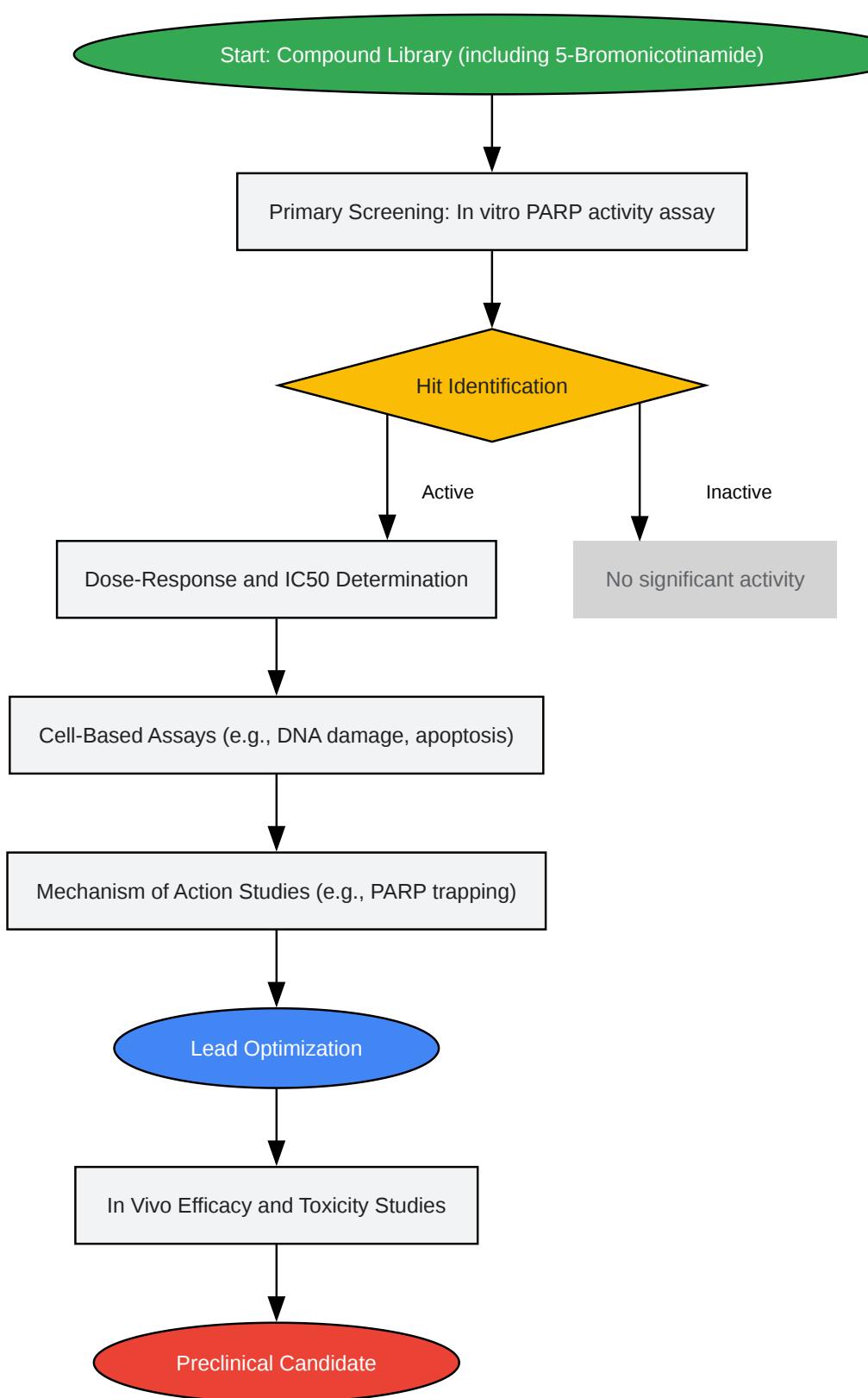
Nicotinamide and its derivatives are integral to cellular metabolism and signaling. **5-Bromonicotinamide**, as a structural analog, is likely to participate in or modulate these pathways.

The NAD⁺ Salvage Pathway

Nicotinamide is a key precursor in the NAD⁺ salvage pathway, which is the primary route for NAD⁺ biosynthesis in mammalian cells. NAD⁺ is a critical coenzyme for redox reactions and a substrate for enzymes such as sirtuins and PARPs. **5-Bromonicotinamide** can potentially enter this pathway and be converted into an analog of NAD⁺, which may have altered biological activity.

[Click to download full resolution via product page](#)

NAD⁺ Salvage Pathway and Consumption.


PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair, genomic stability, and programmed cell death. Nicotinamide is a natural inhibitor of PARP activity. Due to its structural similarity, **5-Bromonicotinamide** is hypothesized to act as a PARP inhibitor. PARP inhibitors are a clinically important class of anti-cancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The

mechanism of action involves preventing the repair of single-strand DNA breaks, which leads to the accumulation of double-strand breaks during DNA replication and ultimately results in cell death in cancer cells with compromised double-strand break repair machinery.[\[2\]](#)

Experimental Workflow: PARP Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential PARP inhibitors like **5-Bromonicotinamide**.

[Click to download full resolution via product page](#)

Workflow for PARP Inhibitor Screening.

Conclusion

5-Bromonicotinamide presents a compelling profile for further investigation in the fields of medicinal chemistry and chemical biology. Its physicochemical properties, while requiring further experimental validation for some parameters, suggest it is a viable candidate for drug development. The potential for this compound to interact with the NAD⁺ salvage pathway and act as a PARP inhibitor warrants detailed preclinical evaluation. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically explore the therapeutic potential of **5-Bromonicotinamide** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Secret Life of NAD⁺: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 5-Bromonicotinamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182952#physicochemical-properties-of-5-bromonicotinamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com